4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a heterocyclic compound that features both an oxadiazole and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of an appropriate hydrazide with an ethoxy-substituted benzoic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then coupled with a 2-methylquinoline derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or quinoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- N-pyrrolidino-etonitazene
Uniqueness
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of the oxadiazole and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C20H17N3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O2/c1-3-24-18-11-7-5-9-15(18)20-22-19(23-25-20)16-12-13(2)21-17-10-6-4-8-14(16)17/h4-12H,3H2,1-2H3 |
InChI Key |
OQJALNGZPUOHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
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